molecular formula C16H17N5O2 B2439865 N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775544-63-2

N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2439865
CAS RN: 1775544-63-2
M. Wt: 311.345
InChI Key: GMIWWTSUEBGVRR-UHFFFAOYSA-N
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Description

“N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of 1,2,3-triazole-fused pyrazines . These compounds are heterocycles obtained through a variety of synthetic routes . They have been used in medicinal chemistry for various purposes, such as c-Met inhibition or GABA A modulating activity .


Molecular Structure Analysis

The molecular structure of these compounds is characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The specific molecular structure analysis for “N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” was not found in the available literature.

Scientific Research Applications

Medicinal Chemistry

This compound is part of a set of heterocycles obtained through a variety of synthetic routes. Recent applications detail the use of these heterocycles in medicinal chemistry . For instance, they have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . In addition to c-Met inhibition, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .

Fluorescent Probes

These heterocycles have been used as fluorescent probes . Fluorescent probes are used in various fields of scientific research, including biochemistry and medicine, to study the properties and functions of organic molecules.

Structural Units of Polymers

These heterocycles have been used as structural units of polymers . Polymers with these structures have been used in solar cells .

Energetic Materials

Some [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Among them, compound 5 exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance .

Heat-Resistant Explosives

The azo compound 10 has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance . It outperforms all current heat-resistant explosives and has significant potential as a heat-resistant explosive .

Primary Explosives

Compounds 14, 17, and 19 are very sensitive but exhibit excellent calculated detonation performance . These attractive features suggest strong possibilities for applications as primary explosives .

Antibacterial Activity

Newly synthesized triazolo [4,3- a ]pyrazine derivatives have shown antibacterial activities . Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Future Directions

The future directions for these compounds involve further exploration of their potential applications in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity . More research is also needed to understand the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide”.

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-3-11-4-6-12(7-5-11)8-17-15(22)13-14-16(23)18-10(2)9-21(14)20-19-13/h4-7,9H,3,8H2,1-2H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIWWTSUEBGVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C3C(=O)NC(=CN3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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